molecular formula C9H9IN2O4 B3271208 Ethyl 4-amino-3-iodo-5-nitrobenzoate CAS No. 543740-76-7

Ethyl 4-amino-3-iodo-5-nitrobenzoate

Cat. No.: B3271208
CAS No.: 543740-76-7
M. Wt: 336.08 g/mol
InChI Key: MWOPSKPYUXAGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-3-iodo-5-nitrobenzoate is an organic compound with the molecular formula C9H9IN2O4 It is characterized by the presence of an ethyl ester group, an amino group, an iodine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-3-iodo-5-nitrobenzoate typically involves multiple steps:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. This method allows for better control of reaction conditions and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Sodium iodide, alkyl halides.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Ethyl 4-amino-3-iodo-5-nitrobenzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or marker in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-iodo-5-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins or nucleic acids, while the iodine atom can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Ethyl 4-amino-3-iodo-5-nitrobenzoate can be compared with similar compounds such as:

    Ethyl 4-amino-3-bromo-5-nitrobenzoate: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and binding properties.

    Ethyl 4-amino-3-chloro-5-nitrobenzoate: Contains a chlorine atom, leading to different electronic and steric effects.

    Ethyl 4-amino-3-fluoro-5-nitrobenzoate: The presence of a fluorine atom can significantly alter the compound’s chemical properties and biological activity.

This compound is unique due to the presence of the iodine atom, which can enhance its reactivity and binding interactions compared to its halogenated analogs.

Properties

IUPAC Name

ethyl 4-amino-3-iodo-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O4/c1-2-16-9(13)5-3-6(10)8(11)7(4-5)12(14)15/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOPSKPYUXAGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)I)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-3-iodo-5-nitrobenzoate
Reactant of Route 2
Ethyl 4-amino-3-iodo-5-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-amino-3-iodo-5-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-amino-3-iodo-5-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-amino-3-iodo-5-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 4-amino-3-iodo-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.